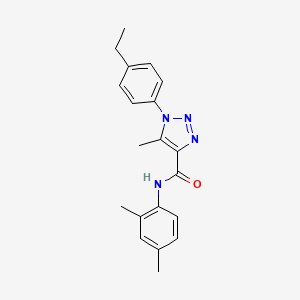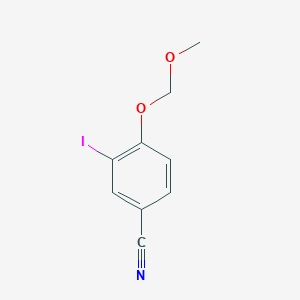
N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The structure of the compound suggests it is a triazole with specific substituents on the phenyl rings and the triazole moiety itself, which could potentially influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of amidrazones or the reaction of azides with alkynes. While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step process starting with 4-chlorobenzenamine, with reaction conditions optimized for yield . This suggests that the synthesis of our compound of interest might also involve multiple steps and careful optimization of reaction conditions to achieve a high yield.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. The specific substituents on the triazole ring and the phenyl rings can significantly affect the molecular conformation and, consequently, the biological activity of the compound. Crystal structure analysis, as performed for related compounds, provides insights into the molecular conformation, intermolecular interactions, and potential binding modes with biological targets .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and the substituents attached to it. The triazole ring can act as a scaffold for further functionalization or as a ligand in coordination chemistry. The presence of carboxamide functionality suggests potential for further reactions, such as amidation or hydrolysis. The specific chemical reactions that "N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" can undergo would depend on the reactivity of the substituents and the overall electronic configuration of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application in a biological context. The substituents on the triazole ring can lead to variations in these properties, as seen in the synthesis and characterization of similar compounds . For example, the introduction of methyl and ethyl groups could affect the lipophilicity of the compound, which in turn could influence its absorption and distribution in biological systems.
科学的研究の応用
Pharmacokinetics and Metabolism
Research on compounds similar to the one often focuses on understanding their pharmacokinetics and metabolism in both animal models and humans. For example, studies have been conducted on N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), a compound related to lidocaine and considered experimental for anticonvulsant purposes. These studies reveal extensive first-pass metabolism in rats, with significant insights into how such compounds are absorbed, metabolized, and excreted in both rats and humans, highlighting the importance of understanding the pharmacokinetic profiles for potential therapeutic applications (Martin et al., 1997).
Metabolic Pathways in Humans
Investigating the metabolic pathways in humans for compounds of this class can provide valuable information for drug development. For instance, metabolism studies of N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) in cancer patients have shown that the major biotransformation reactions involve N-oxidation of the tertiary amine side chain and acridone formation, which are considered detoxication reactions. Such studies are crucial for identifying potential metabolites that could influence the efficacy and safety of these compounds (Schofield et al., 1999).
Toxicological Studies
Toxicological studies are another important area of research, aiming to understand the potential adverse effects of chemical compounds on human health. Studies on compounds like N,N-dimethylformamide (DMF) and its metabolites, for example, provide insights into occupational exposure risks and the biological mechanisms of toxicity, guiding safety regulations and protective measures in industrial settings (Mráz et al., 1989).
Clinical Trials
Clinical trials of related compounds, such as phase I studies on DACA for its DNA-intercalating properties and potential antitumor activity, are essential for translating basic research into clinical applications. These trials help in determining the maximum tolerated doses, identifying dose-limiting toxicities, and evaluating the therapeutic potential of new compounds (McCrystal et al., 1999).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-5-16-7-9-17(10-8-16)24-15(4)19(22-23-24)20(25)21-18-11-6-13(2)12-14(18)3/h6-12H,5H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRVABVDHUDCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2525573.png)


![3-[[2-(5,6-Difluoro-2-methylbenzimidazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2525577.png)

![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2525581.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2525582.png)
![1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2525585.png)

![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2525588.png)